molecular formula C6H4BrN3 B1527041 4-Bromopyrazolo[1,5-a]pyrazine CAS No. 1246552-49-7

4-Bromopyrazolo[1,5-a]pyrazine

Cat. No.: B1527041
CAS No.: 1246552-49-7
M. Wt: 198.02 g/mol
InChI Key: VLNBPLSGORMPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromopyrazolo[1,5-a]pyrazine is a heterocyclic aromatic organic compound characterized by a bromine atom at the 4-position of the pyrazolo[1,5-a]pyrazine ring system. This compound is of interest in various fields of chemistry and biology due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromopyrazolo[1,5-a]pyrazine can be synthesized through several methods, including palladium-catalyzed cross-coupling reactions[_{{{CITATION{{{1{Synthesis of 4-aryl (hetaryl)pyrazolo [1,5- - Springer](https://link.springer.com/article/10.1007/s10593-019-02579-2). One common approach involves the reaction of this compound with aryl (hetaryl)boronic acids in the presence of catalytic amounts of palladium complexes and a base such as cesium carbonate in a mixed solvent system of acetonitrile and water[{{{CITATION{{{_1{Synthesis of 4-aryl (hetaryl)pyrazolo 1,5- - Springer.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromopyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a corresponding pyrazolo[1,5-a]pyrazine derivative with a higher oxidation state.

  • Reduction: Reduction reactions can be employed to remove the bromine atom, resulting in the formation of a hydrogenated derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as alkyl halides and aryl halides, along with suitable bases, are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of pyrazolo[1,5-a]pyrazine derivatives with higher oxidation states.

  • Reduction: Hydrogenated derivatives of this compound.

  • Substitution: Derivatives with various alkyl or aryl groups substituted at the bromine position.

Scientific Research Applications

4-Bromopyrazolo[1,5-a]pyrazine has found applications in various scientific research areas:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antitumor properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Bromopyrazolo[1,5-a]pyrazine is structurally similar to other pyrazolo[1,5-a]pyrazine derivatives, but its presence of a bromine atom at the 4-position distinguishes it from other compounds in this class. Similar compounds include:

  • 3-Bromopyrazolo[1,5-a]pyrazine

  • 6-Bromopyrazolo[1,5-a]pyrazine

  • 4-Chloropyrazolo[1,5-a]pyrazine

These compounds share the pyrazolo[1,5-a]pyrazine core but differ in the type and position of the halogen substituent, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

4-bromopyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-5-1-2-9-10(5)4-3-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNBPLSGORMPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246552-49-7
Record name 4-bromopyrazolo[1,5-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromopyrazolo[1,5-a]pyrazine
Reactant of Route 2
Reactant of Route 2
4-Bromopyrazolo[1,5-a]pyrazine
Reactant of Route 3
Reactant of Route 3
4-Bromopyrazolo[1,5-a]pyrazine
Reactant of Route 4
4-Bromopyrazolo[1,5-a]pyrazine
Reactant of Route 5
Reactant of Route 5
4-Bromopyrazolo[1,5-a]pyrazine
Reactant of Route 6
Reactant of Route 6
4-Bromopyrazolo[1,5-a]pyrazine
Customer
Q & A

Q1: What is the significance of 4-Bromopyrazolo[1,5-a]pyrazine in organic synthesis?

A1: this compound serves as a crucial building block in organic synthesis. Its reactivity stems from the bromine atom at the 4-position, making it an electrophilic substrate. This electrophilicity allows for various modifications, notably reactions with nucleophiles like thiophenols. As detailed in the research, reacting this compound with substituted thiophenols in dimethylformamide, using potassium carbonate as a base and heating to 90°C, yields 4-arylthiopyrazolo[1,5-a]pyrazines. [] This synthetic strategy enables the introduction of diverse arylthio groups onto the pyrazolo[1,5-a]pyrazine scaffold, expanding the possibilities for creating novel compounds with potentially valuable biological activities.

Q2: What are the potential applications of the derivatives synthesized from this compound?

A2: The research highlights the promising antimicrobial activity of some derivatives synthesized from this compound. Specifically, some 4-S-substituted pyrazole[1,5-a]pyrazines demonstrated significant antibacterial activity against Staphylococcus aureus and Micrococcus luteum, and antifungal activity against Aspergillus niger. [] This finding suggests the potential of these derivatives as lead compounds for developing new antimicrobial agents. Further investigation into their structure-activity relationships, mechanism of action, and in vivo efficacy could pave the way for novel therapeutic solutions against infectious diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.